molecular formula C8H8N2O3S B6601029 5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 71254-64-3

5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6601029
CAS No.: 71254-64-3
M. Wt: 212.23 g/mol
InChI Key: RISXVHCQQZRPFT-UHFFFAOYSA-N
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Description

5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound with the molecular formula C8H8N2O3S. It is a member of the benzothiadiazine family, which is known for its diverse biological activities. This compound is characterized by a benzothiadiazine ring system with a methyl group at the 5-position and a trione functionality at the 1,1,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization with formaldehyde and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiadiazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications. The compound may also modulate ion channels and receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: This compound shares the benzothiadiazine core but lacks the methyl group and trione functionality.

    3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Similar structure but different substituents and functional groups.

Uniqueness

5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields highlight its significance.

Properties

IUPAC Name

5-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)9-8(11)10-14(6,12)13/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXVHCQQZRPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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